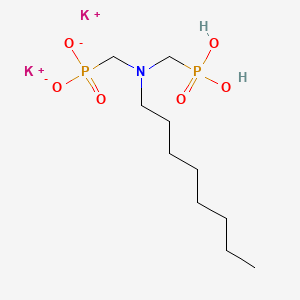
Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 303-782-4, also known as 2,2’-azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound widely used as a free radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes. This compound is particularly valued in the production of polymers and copolymers, making it a crucial component in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the nitrile group to the amidine group. The process can be summarized as follows:
Starting Material: 2,2’-azobis(2-methylpropionitrile)
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent the decomposition of the intermediate products.
Product: 2,2’-azobis(2-methylpropionamidine) dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of hydrochloric acid to a solution of 2,2’-azobis(2-methylpropionitrile) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionamidine) dihydrochloride primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Decomposition: The decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is typically carried out at elevated temperatures (around 60-70°C) in the presence of a solvent such as water or ethanol.
Oxidation: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride are free radicals, which can further react with monomers to form polymers. In oxidation and reduction reactions, the products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionamidine) dihydrochloride has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a free radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it an essential component in the production of various polymeric materials.
Biology: The compound is used in the study of free radical biology and oxidative stress. It serves as a source of free radicals in experiments investigating the effects of oxidative stress on biological systems.
Medicine: In medical research, 2,2’-azobis(2-methylpropionamidine) dihydrochloride is used to study the mechanisms of free radical-induced damage and the development of antioxidant therapies.
Industry: The compound is employed in the production of plastics, adhesives, and coatings. Its role as a polymerization initiator makes it valuable in the manufacturing of various industrial products.
Mécanisme D'action
The mechanism of action of 2,2’-azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals through thermal decomposition. The compound decomposes to form two amidine radicals, which can initiate polymerization reactions by reacting with monomers. The free radicals generated can also interact with other molecules, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
2,2’-azobis(2-methylpropionamidine) dihydrochloride is similar to other azo compounds used as free radical initiators, such as 2,2’-azobis(2-methylpropionitrile) and 2,2’-azobis(isobutyronitrile). it is unique in its ability to generate amidine radicals, which can offer different reactivity and selectivity in polymerization reactions.
Similar Compounds
- 2,2’-azobis(2-methylpropionitrile)
- 2,2’-azobis(isobutyronitrile)
- 2,2’-azobis(2,4-dimethylvaleronitrile)
These compounds share similar properties and applications but differ in their decomposition products and reactivity.
Propriétés
Numéro CAS |
94230-72-5 |
|---|---|
Formule moléculaire |
C10H23K2NO6P2 |
Poids moléculaire |
393.44 g/mol |
Nom IUPAC |
dipotassium;[octyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.2K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
ZQXIVPJLVQBBGA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


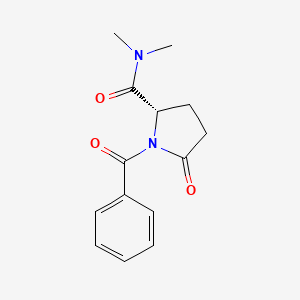
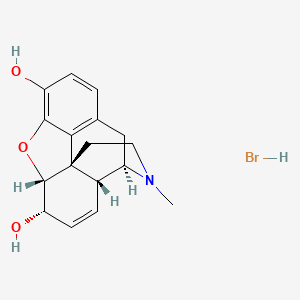
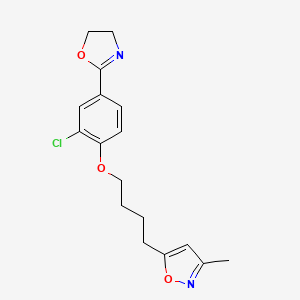
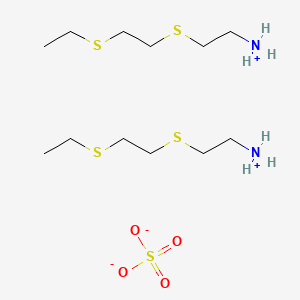

![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
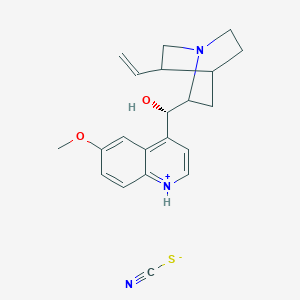
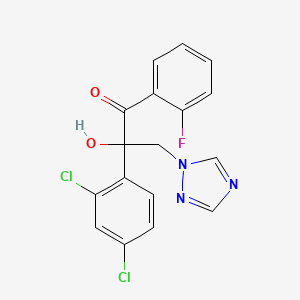
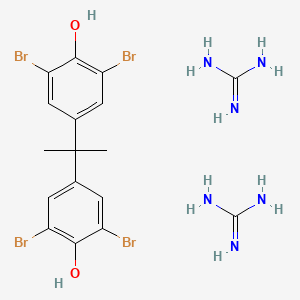
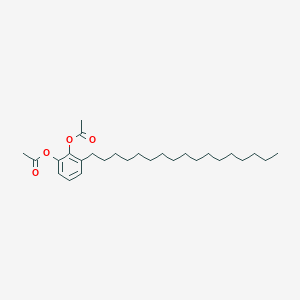
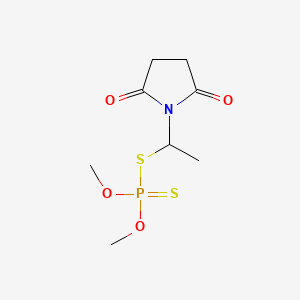

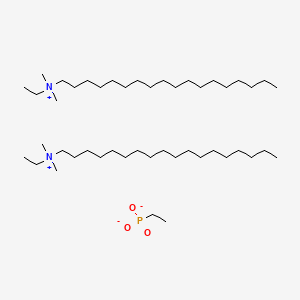
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
